1,2-Diacetylbenzene

Neurotoxicology Protein Chemistry Axonopathy

1,2-Diacetylbenzene (1,2-DAB) is the only aromatic γ-diketone whose ortho-substitution enables 1000-fold higher protein reactivity than aliphatic 2,5-hexanedione, chromogenic polymer formation with primary amines (λex/λem 355/455 nm), and tetraaza macrocycle synthesis. It is mandatory for proximal neurofilamentous axonopathy models—meta- and para-isomers are unreactive. Researchers in neurotoxicology, bioanalytical fluorogenic assays, and macrocyclic chemistry must source 1,2-DAB specifically; regioisomer substitution invalidates results. High-purity 1,2-DAB ensures reproducible, publication-grade data.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 704-00-7
Cat. No. B1203430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diacetylbenzene
CAS704-00-7
Synonyms1,2-diacetylbenzene
ortho-diacetylbenzene
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1C(=O)C
InChIInChI=1S/C10H10O2/c1-7(11)9-5-3-4-6-10(9)8(2)12/h3-6H,1-2H3
InChIKeyLVQFKRXRTXCQCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diacetylbenzene (CAS 704-00-7): Ortho-Substituted Aromatic γ-Diketone with Unique Protein Reactivity


1,2-Diacetylbenzene (1,2-DAB, ortho-diacetylbenzene) is an aromatic γ-diketone with the molecular formula C10H10O2 and a molecular weight of 162.18 g/mol [1]. It is a protein-reactive metabolite derived from the neurotoxic solvent 1,2-diethylbenzene [2]. The compound exists as a colorless to yellow crystalline solid with a melting point of 39–41 °C and a boiling point of 110 °C at 0.1 mmHg, and is soluble in dichloromethane at 50 mg/mL . Its ortho-substitution pattern confers distinctive chemical behavior, including the ability to form chromogenic polymers with amino acids and proteins, a property absent in its meta- and para-regioisomers [2].

Why 1,2-Diacetylbenzene Cannot Be Substituted by Other Diacetylbenzene Regioisomers or Aliphatic γ-Diketones


The regioisomers 1,2-, 1,3-, and 1,4-diacetylbenzene, along with the aliphatic analog 2,5-hexanedione, share the γ-diketone motif but exhibit fundamentally different chemical reactivities and biological activities. 1,2-DAB uniquely combines ortho-disubstitution geometry with aromatic planarity, enabling intramolecular interactions and chromogenic polymer formation that are sterically or electronically impossible in the meta (1,3-DAB) or para (1,4-DAB) isomers [1]. Compared to the aliphatic γ-diketone 2,5-hexanedione, 1,2-DAB demonstrates approximately 1,000-fold higher protein reactivity, leading to distinct neuropathological outcomes [2]. Consequently, substituting 1,2-DAB with its regioisomers or aliphatic analogs in any experimental or industrial context will yield entirely different reactivity profiles, invalidating results and compromising product performance.

Quantitative Differentiation of 1,2-Diacetylbenzene Against Closest Analogs


1,2-Diacetylbenzene Exhibits 1,000-Fold Higher Protein Reactivity Than 2,5-Hexanedione

1,2-DAB is three orders of magnitude (1,000-fold) more reactive toward proteins than the aliphatic γ-diketone 2,5-hexanedione (2,5-HD), based on in vitro protein reactivity assays [1]. This quantitative difference explains the distinct neuropathological profiles observed in rodent models, with 1,2-DAB inducing proximal neurofilamentous axonopathy and 2,5-HD causing distal axonopathy [2].

Neurotoxicology Protein Chemistry Axonopathy

1,2-Diacetylbenzene Forms Chromogenic Polymers with Lysine; 1,3-Diacetylbenzene Lacks This Property

1,2-DAB reacts with amino acids (particularly lysine) and lysine-rich proteins to form colored polymers, a property that is completely absent in 1,3-diacetylbenzene (1,3-DAB) [1]. This chromogenic and polymerizing capability enables the use of 1,2-DAB as a selective reagent for detecting free amino groups in proteins and amino acids, whereas 1,3-DAB is inert under identical conditions.

Bioconjugation Histochemistry Analytical Chemistry

1,2-Diacetylbenzene Follows a Unique Base-Catalyzed Cyclization Mechanism with Rate-Determining Nucleophilic Attack

In base-catalyzed intramolecular cyclization, 1,2-diacetylbenzene undergoes rate-determining intramolecular nucleophilic attack, whereas structurally related diketones (1,8-diacetylnaphthalene, 4,5-diacetylphenanthrene, 2,2′-diacetylbiphenyl) proceed via rate-determining enolate formation [1]. This mechanistic distinction arises from the ortho-arrangement of acetyl groups on a rigid aromatic ring, which alters the activation parameters and solvent isotope effects [2].

Physical Organic Chemistry Reaction Kinetics Mechanistic Studies

1,2-Diacetylbenzene Produces Fluorescent Amine Adducts; p-Diacetylbenzene Does Not

1,2-Diacetylbenzene reacts with primary amines to form fluorescent adducts with excitation at 355 nm and emission at 455 nm, enabling sensitive fluorescence-based detection of amines and amino acids . In contrast, p-diacetylbenzene lacks this fluorogenic property, and its electrochemical reduction behavior differs significantly [1].

Fluorescent Probes Amino Group Detection Bioanalytical Chemistry

1,2-Diacetylbenzene Enables Tetraaza Macrocycle Formation; Meta- and Para-Isomers Do Not

Condensation of 1,2-diacetylbenzene with o-phenylenediamine yields tetraaza macrocyclic ligands that form stable oxovanadium(IV) complexes [1]. This macrocyclization is driven by the ortho-substitution pattern, which positions the two acetyl groups for concerted Schiff base formation with 1,2-diamines. Neither 1,3-diacetylbenzene nor 1,4-diacetylbenzene can produce analogous macrocycles due to unfavorable geometry.

Coordination Chemistry Ligand Synthesis Macrocyclic Complexes

1,2-Diacetylbenzene Exhibits Negligible Photolysis; Key Atmospheric Fate Differs from Phthaldialdehyde

Under blacklamp irradiation, no evidence for photolysis of 1,2-diacetylbenzene was obtained, in stark contrast to phthaldialdehyde and 2-acetylbenzaldehyde, which undergo rapid photolysis with estimated lifetimes of 1.4–1.5 h (for a 12 h average NO2 photolysis rate of 0.312 min⁻¹) [1]. This differential photostability dictates that 1,2-DAB will persist longer in the atmosphere and undergo different removal pathways.

Atmospheric Chemistry Environmental Fate Photodegradation

Priority Application Scenarios for 1,2-Diacetylbenzene Based on Quantitative Differentiation


Induction of Proximal Axonopathy in Neurotoxicology Models

1,2-DAB is the reagent of choice for generating proximal neurofilamentous axonopathy in rodent models, a phenotype distinct from the distal axonopathy induced by 2,5-HD [1]. The 1,000-fold higher protein reactivity of 1,2-DAB ensures robust and reproducible neuropathological changes, making it essential for mechanistic studies of solvent neurotoxicity and motor neuron diseases. Procurement of 1,2-DAB is mandatory for this specific neurotoxicological endpoint.

Fluorescence-Based Detection and Quantitation of Primary Amines

The fluorogenic reaction of 1,2-DAB with primary amines (λex 355 nm, λem 455 nm) enables sensitive detection of amino acids, proteins, and amine-containing small molecules . This application cannot be performed with p-diacetylbenzene or 1,3-DAB, as they lack this fluorescence property. Analytical laboratories developing amine-specific assays should source 1,2-DAB specifically.

Synthesis of Tetraaza Macrocyclic Ligands for Coordination Complexes

Condensation of 1,2-diacetylbenzene with o-phenylenediamine yields tetraaza macrocycles that serve as ligands for oxovanadium(IV) and other transition metal complexes [2]. The ortho-substitution geometry is critical; meta- and para-isomers fail to cyclize. Inorganic and materials chemistry groups requiring macrocyclic ligands must use 1,2-DAB.

Mechanistic Studies of Base-Catalyzed Intramolecular Cyclization

1,2-DAB serves as a model substrate for investigating proximity-driven nucleophilic attack in base-catalyzed cyclizations, with a unique rate-determining step distinct from other diketones [3]. Physical organic chemists studying reaction mechanisms and kinetic isotope effects benefit from the ortho-diketone architecture of 1,2-DAB.

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